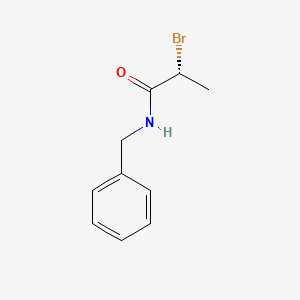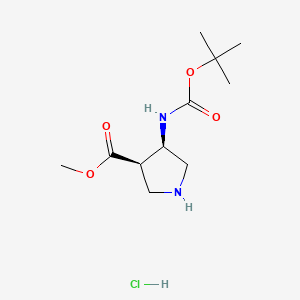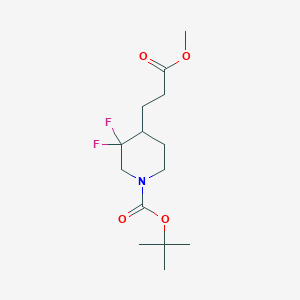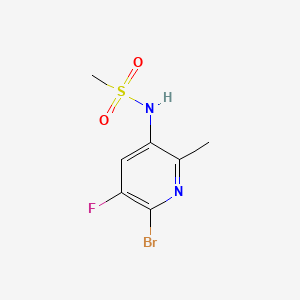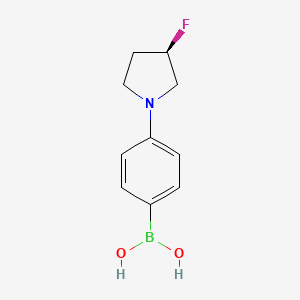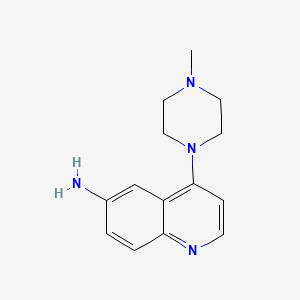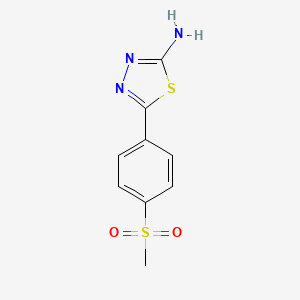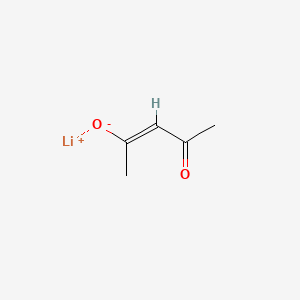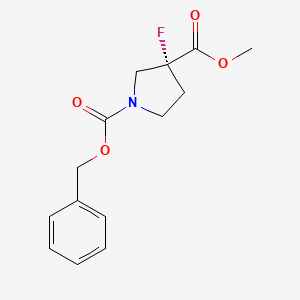![molecular formula C6H12O4 B13900829 4-[(Methoxycarbonyl)oxy]butan-1-ol CAS No. 140947-74-6](/img/structure/B13900829.png)
4-[(Methoxycarbonyl)oxy]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Methoxycarbonyl)oxy]butan-1-ol, also known as 4-hydroxybutyl methyl carbonate, is an organic compound with the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol . This compound is characterized by the presence of a hydroxyl group and a methoxycarbonyl group attached to a butane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)oxy]butan-1-ol typically involves the reaction of butane-1,4-diol with dimethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbonate ester, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(Methoxycarbonyl)oxy]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methoxycarbonyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-[(Methoxycarbonyl)oxy]butanal.
Reduction: Formation of 4-[(Hydroxycarbonyl)oxy]butan-1-ol.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Scientific Research Applications
4-[(Methoxycarbonyl)oxy]butan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Methoxycarbonyl)oxy]butan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxycarbonyl group can undergo hydrolysis, releasing methanol and carbon dioxide, which can further participate in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutyl acetate: Similar structure but with an acetate group instead of a methoxycarbonyl group.
4-Hydroxybutyl benzoate: Contains a benzoate group instead of a methoxycarbonyl group.
4-Hydroxybutyl propionate: Features a propionate group instead of a methoxycarbonyl group.
Uniqueness
4-[(Methoxycarbonyl)oxy]butan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a methoxycarbonyl group allows for versatile chemical transformations and interactions with biological molecules .
Properties
CAS No. |
140947-74-6 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-hydroxybutyl methyl carbonate |
InChI |
InChI=1S/C6H12O4/c1-9-6(8)10-5-3-2-4-7/h7H,2-5H2,1H3 |
InChI Key |
LYFFZMBJYLSUTF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


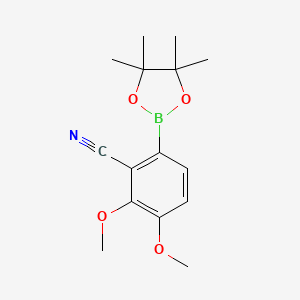
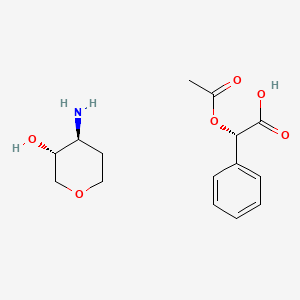

![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
